molecular formula C19H19ClN6O3S B2865651 2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396800-56-8

2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No.: B2865651
CAS No.: 1396800-56-8
M. Wt: 446.91
InChI Key: DVFLAXDDEXEDDK-UHFFFAOYSA-N
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Description

2-(4-(3-Chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a novel chemical reagent designed for research and development applications. This compound features a hybrid molecular architecture, integrating a sulfonamide group, known for its prevalence in therapeutic agents, with a tetrazole-carboxamide moiety. The tetrazole ring is a well-characterized pharmacophore and bioisostere for carboxylic acids, often employed to enhance metabolic stability and modulate physicochemical properties in drug discovery . The inclusion of the N-cyclopentyl group, a feature shared with other investigated tetrazole-5-carboxamides , is intended to influence the molecule's lipophilicity and overall bioavailability. While the specific biological profile of this exact compound is under investigation, its structural framework suggests potential as a key intermediate or candidate for pharmaceutical and agrochemical research. Its core structure is related to other tetrazole-carboxamide derivatives that have been the subject of patents and scientific studies, indicating a recognized value in heterocyclic chemistry . Researchers can utilize this compound in exploring structure-activity relationships, developing new enzyme inhibitors, or as a building block in multi-step synthetic pathways. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-cyclopentyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O3S/c20-13-4-3-7-17(12-13)30(28,29)24-15-8-10-16(11-9-15)26-23-18(22-25-26)19(27)21-14-5-1-2-6-14/h3-4,7-12,14,24H,1-2,5-6H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFLAXDDEXEDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of a chlorophenyl derivative with a sulfonamide reagent, often under the influence of a catalyst.

    Coupling with Cyclopentylamine: The final step involves coupling the intermediate with cyclopentylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the substrate, while the tetrazole ring can enhance binding affinity through hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with analogous functional groups or scaffolds, though none directly match the target molecule. Key comparisons include:

Tetrazole vs. Triazole Derivatives

  • Target Compound : Contains a tetrazole ring, which is more electron-deficient than triazoles due to additional nitrogen atoms. This may enhance binding to metal ions or polar enzyme pockets.
  • Metconazole/Triticonazole () : These triazole-based fungicides share a chlorophenyl group but lack sulfonamido linkages. Their mode of action involves cytochrome P450 inhibition, suggesting that the target compound’s tetrazole and sulfonamido groups could confer distinct selectivity or potency .

Sulfonamido vs. Sulfanyl/Sulfonate Groups

  • Target Compound : The 3-chlorophenylsulfonamido group (-SO₂-NH-) is a hallmark of sulfa drugs, often associated with antibacterial activity via dihydropteroate synthase inhibition.
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () : Replaces sulfonamido with a sulfanyl (-S-) group, reducing hydrogen-bonding capacity. This structural difference likely diminishes enzyme-targeting efficacy compared to sulfonamides .

Carboxamide Substituents

  • Target Compound : The N-cyclopentyl carboxamide may enhance lipophilicity, improving membrane permeability.
  • Thiazol-5-ylmethyl carbamates (): These compounds use thiazole rings and carbamate linkages instead of tetrazoles.

Hypothetical Pharmacological and Crystallographic Insights

Pharmacological Potential

  • Antimicrobial agents : Targeting bacterial folate synthesis.
  • Kinase inhibitors : Leveraging the tetrazole’s metal-coordination capacity.

Crystallographic Analysis Tools

  • SHELXL () : Widely used for small-molecule refinement. If crystallized, this compound’s structure could be resolved using SHELXL’s robust algorithms for handling disordered atoms or twinning .
  • ORTEP-3 () : Visualizes thermal ellipsoids, critical for assessing the sulfonamido group’s conformational flexibility .

Biological Activity

The compound 2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, a derivative of tetrazole, has garnered attention in recent pharmacological research for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, highlighting its therapeutic potential.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Introduction of the Sulfonamide Group : This is achieved by reacting an amine with sulfonyl chlorides under basic conditions.
  • Cyclopentyl Substitution : The cyclopentyl group is introduced via nucleophilic substitution reactions.

Each step requires careful optimization of reaction conditions to yield high-purity products.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that similar compounds possess antibacterial and antifungal properties. For instance, a series of tetrazole compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Compound AS. aureus50 µg/mL
Compound BE. coli25 µg/mL
Compound CCandida albicans100 µg/mL

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives have also been reported to exhibit anti-inflammatory and analgesic effects. A study highlighted that certain tetrazole compounds significantly reduced inflammation in animal models, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Anticancer Activity

The anticancer properties of tetrazoles have been explored extensively. Research has shown that derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative similar to the compound demonstrated IC50 values in the low micromolar range against several cancer cell lines .

Case Study 1: Antimicrobial Activity Evaluation

In a comparative study, a series of synthesized tetrazole derivatives were evaluated for their antimicrobial efficacy using the disc diffusion method. The compound 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one exhibited significant antimicrobial activity with zones of inhibition comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Effects in Animal Models

A study investigated the anti-inflammatory effects of various tetrazole derivatives in a carrageenan-induced paw edema model in rats. Results indicated that specific derivatives significantly reduced paw swelling compared to control groups, suggesting their potential as anti-inflammatory agents .

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